molecular formula C15H12ClNO B140679 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-19-5

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No.: B140679
CAS No.: 33948-19-5
M. Wt: 257.71 g/mol
InChI Key: COHHZMJBMIHLGF-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a chemical compound with the molecular formula C15H12ClNO. It is a derivative of dibenzoazepine and is known for its applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an organic electrophile in certain reactions, facilitating the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it may be used in the preparation of urea derivatives, which are potent P2X4 receptor antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause the esterification of free carboxyl groups, which can impact cellular metabolism . Furthermore, its role as an organic electrophile suggests that it may influence cell signaling pathways by modifying the activity of specific enzymes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an organic electrophile, which allows it to participate in reactions that modify the structure and function of enzymes and proteins This compound may also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is known to be stable under inert gas conditions but can decompose in the presence of moisture . Long-term studies have shown that it can have lasting effects on cellular function, although the specific temporal changes in its activity and stability are still being explored.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as the inhibition of specific receptors or enzymes . At higher doses, it can cause toxic or adverse effects, including severe skin and eye damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can impact its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the carbonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Scientific Research Applications

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is unique due to its specific reactivity and applications in the synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHHZMJBMIHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187566
Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33948-19-5
Record name 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33948-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.036
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in the synthesis of new compounds?

A1: this compound serves as a key building block in the synthesis of new polycyclic compounds containing dibenzo[b,f]azepine and 10,11-dihydrodibenzo[b,f]azepine moieties []. It reacts with various amines, like 1-phenylpiperazine and pyrrolidine, to form amide derivatives [].

Q2: How is this compound used in the development of chiral stationary phases for HPLC?

A2: Researchers utilized this compound to modify (S)-leucinol in the development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) []. These CSPs were designed for the chiral separation of various compounds, including π-acidic amino acid derivatives and π-basic compounds [].

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